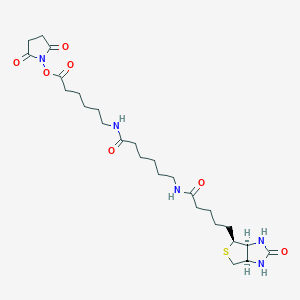

Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester

Descripción general

Descripción

Biotina-LC-LC-NHS: es un reactivo de biotinilación que contiene un grupo N-hidroxisuccinimida (NHS). Este compuesto se utiliza para marcar aminas primarias, como las que se encuentran en las proteínas, con biotina. El espaciador de cadena larga en Biotina-LC-LC-NHS reduce la impedancia estérica, lo que lo hace particularmente útil para marcar biomoléculas grandes y permite una biotinilación eficiente para diversas aplicaciones .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Biotina-LC-LC-NHS se sintetiza mediante la activación de la biotina con N-hidroxisuccinimida (NHS) para formar un éster de NHS. La reacción generalmente implica disolver biotina en un solvente orgánico como dimetilsulfóxido (DMSO) o dimetilformamida (DMF) y luego agregar NHS y un agente de acoplamiento como diciclohexilcarbodiimida (DCC). La reacción se lleva a cabo en condiciones suaves para evitar la degradación de la biotina .

Métodos de Producción Industrial: En entornos industriales, la producción de Biotina-LC-LC-NHS sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: Biotina-LC-LC-NHS principalmente experimenta reacciones de sustitución donde el éster de NHS reacciona con aminas primarias para formar enlaces amida estables. Esta reacción es altamente eficiente en tampones alcalinos .

Reactivos y Condiciones Comunes:

Reactivos: Aminas primarias (por ejemplo, residuos de lisina en proteínas), éster de NHS, DMSO o DMF como solventes.

Condiciones: pH alcalino (típicamente entre 7 y 9), temperatura ambiente

Productos Principales: El producto principal de la reacción entre Biotina-LC-LC-NHS y aminas primarias es una proteína o molécula biotinilada, donde la biotina está unida covalentemente a través de un enlace amida .

Aplicaciones Científicas De Investigación

Química: Biotina-LC-LC-NHS se utiliza en investigación química para la biotinilación de pequeñas moléculas y polímeros, facilitando su detección y purificación utilizando sistemas basados en estreptavidina .

Biología: En investigación biológica, este compuesto se utiliza ampliamente para marcar proteínas, ácidos nucleicos y otras biomoléculas. Permite el estudio de interacciones proteína-proteína, localización celular y vías moleculares .

Medicina: Biotina-LC-LC-NHS se emplea en investigación médica para desarrollar ensayos de diagnóstico, como ensayos inmunoabsorbentes ligados a enzimas (ELISA), donde los anticuerpos biotinilados se utilizan para la detección .

Industria: En aplicaciones industriales, Biotina-LC-LC-NHS se utiliza para la biotinilación de enzimas y otras proteínas para mejorar su estabilidad y funcionalidad en diversos procesos .

Mecanismo De Acción

Biotina-LC-LC-NHS ejerce sus efectos reaccionando con aminas primarias para formar enlaces amida estables. El éster de NHS activa el grupo carboxilo de la biotina, facilitando su acoplamiento con aminas. Esta reacción es irreversible, formando un enlace covalente permanente. El espaciador de cadena larga en Biotina-LC-LC-NHS reduce la impedancia estérica, lo que permite una biotinilación eficiente incluso en entornos biológicos complejos .

Comparación Con Compuestos Similares

Compuestos Similares:

NHS-LC-Biotina: Similar a Biotina-LC-LC-NHS pero con un brazo espaciador más corto, lo que lo hace menos efectivo en la reducción de la impedancia estérica.

Sulfo-NHS-LC-LC-Biotina: Una variante soluble en agua de Biotina-LC-LC-NHS, utilizada para marcar proteínas de la superficie celular

Singularidad: Biotina-LC-LC-NHS es único debido a su espaciador de cadena larga, que proporciona mayor flexibilidad y reduce la impedancia estérica, lo que lo hace altamente efectivo para marcar biomoléculas grandes y permite una biotinilación eficiente en diversas aplicaciones .

Actividad Biológica

Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester (BHA-NHS) is a biotinylation reagent widely used in biochemical research for labeling proteins and other biomolecules. This compound is characterized by its ability to facilitate the attachment of biotin to various substrates, enabling subsequent detection and purification via streptavidin or avidin interactions. Its unique structure and reactivity make it an essential tool in proteomics, diagnostics, and molecular biology.

- Molecular Formula : C₁₃H₂₃N₅O₇S

- Molecular Weight : 567.7 g/mol

- CAS Number : 89889-52-1

- Purity : ≥95% (TLC)

BHA-NHS contains an N-hydroxysuccinimide (NHS) moiety that reacts with primary amines present in proteins, forming stable amide bonds. This reaction is crucial for biotinylation, as it allows for the covalent attachment of biotin to proteins, peptides, or other biomolecules.

Biological Applications

- Protein Labeling : BHA-NHS is primarily used for the biotinylation of proteins, which can then be detected using streptavidin-linked assays.

- Immunoassays : It is utilized in various immunoassays, including ELISA and Western blotting, to enhance sensitivity and specificity.

- Cell Surface Biotinylation : BHA-NHS can label cell surface proteins, aiding in studies of protein localization and interactions.

Study 1: Biotinylation Efficiency

A study evaluated the efficiency of BHA-NHS in biotinylating human IgM antibodies. The results demonstrated that BHA-NHS provided high labeling efficiency with minimal loss of antibody activity.

| Parameter | Result |

|---|---|

| Labeling Efficiency | 85% |

| Retained Activity | 95% |

Study 2: Application in Cell Biology

In another study, BHA-NHS was used to label surface proteins on live cells. This allowed researchers to track receptor dynamics in real-time using fluorescent streptavidin conjugates.

| Cell Type | Surface Protein | Labeling Success Rate |

|---|---|---|

| HEK293 | EGFR | 90% |

| CHO-K1 | Insulin Receptor | 88% |

Comparative Analysis with Other Biotinylation Reagents

To better understand the advantages of BHA-NHS, a comparison with other commonly used biotinylation reagents was conducted:

| Reagent | Reactivity | Stability | Cost (per mg) |

|---|---|---|---|

| BHA-NHS | High | Stable | $5 |

| Biotin-LC-NHS | Moderate | Moderate | $7 |

| NHS-Biotin | High | Less Stable | $4 |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYCFNRXENKXSE-MHPIHPPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585088 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89889-52-1 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.